2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol is an organic compound characterized by a bicyclic structure with a hydroxyl group attached to an ethyl chain. Its molecular formula is CHO, and it has a molecular weight of 154.25 g/mol. The compound belongs to the bicyclo[3.2.1]octane family, which is notable for its unique three-dimensional structure and stability, contributing to its potential applications in various fields such as organic synthesis and medicinal chemistry .
Research into the biological activity of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol suggests that it may interact with biological systems through mechanisms involving hydrogen bonding and hydrophobic interactions due to its hydroxyl group and bicyclic structure. Its unique architecture makes it a candidate for studies related to enzyme-substrate interactions and molecular recognition, potentially influencing biochemical pathways in living organisms .
The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol can be achieved via several methods:
These methods highlight the compound's versatility in organic synthesis, allowing for modifications that can tailor its properties for specific applications .
The compound has several applications across various fields:
Studies on the interactions of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol with biological molecules indicate that it may influence enzyme activity and receptor binding through its functional groups. The compound's three-dimensional structure allows for specific spatial arrangements that facilitate these interactions, making it an interesting subject for further research in pharmacology and biochemistry .
Several compounds share structural similarities with 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol, each exhibiting unique properties:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one | Ketone counterpart | Less reactive in substitution reactions |
| Bicyclo[3.2.1]octan-2-ol | Alcohol | Lacks the ethan side chain |
| Bicyclo[3.2.0]octane | Hydrocarbon | Non-polar, lacks functional groups |
| Bicyclo[2.2.2]octan-1-octanol | Different bicyclic framework | Different ring fusion affects reactivity |
The uniqueness of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol lies in its combination of a stable bicyclic structure with a reactive hydroxyl group, making it versatile for various applications in research and industry .